molecular formula C32H20Sn B14708943 Tetrakis(2-phenylethynyl)stannane CAS No. 21890-32-4

Tetrakis(2-phenylethynyl)stannane

Cat. No.: B14708943
CAS No.: 21890-32-4
M. Wt: 523.2 g/mol
InChI Key: ZIYJKZZZQPINDO-UHFFFAOYSA-N
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Description

Tetrakis(2-phenylethynyl)stannane is an organotin compound with the molecular formula C32H20Sn. It is characterized by the presence of four phenylethynyl groups attached to a central tin atom. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions, due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(2-phenylethynyl)stannane can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with tin tetrachloride (SnCl4) in the presence of anhydrous zinc chloride (ZnCl2) and diethylamine. Another method utilizes the reaction of tin tetra(N,N-diethylcarbamate) with phenylacetylene .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organotin compound synthesis apply. These typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(2-phenylethynyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other by-products.

    Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts, which facilitate the replacement of phenylethynyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Substitution: Palladium catalysts, such as palladium acetate (Pd(OAc)2), are frequently used under mild conditions to promote substitution reactions.

Major Products:

    Oxidation: Tin oxides and substituted phenylethynyl derivatives.

    Substitution: Various substituted organotin compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

Tetrakis(2-phenylethynyl)stannane has several applications in scientific research:

Mechanism of Action

The primary mechanism by which tetrakis(2-phenylethynyl)stannane exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The tin atom facilitates the transfer of phenylethynyl groups to other molecules, often mediated by palladium catalysts. This process involves the formation of a palladium-tin intermediate, which undergoes reductive elimination to form the desired product .

Comparison with Similar Compounds

    Tetrakis(phenylethynyl)silane: Similar in structure but with a silicon atom instead of tin.

    Tetrakis(phenylethynyl)germane: Contains a germanium atom in place of tin.

Uniqueness: Tetrakis(2-phenylethynyl)stannane is unique due to the specific reactivity of the tin atom, which offers distinct advantages in cross-coupling reactions compared to silicon and germanium analogs. The tin atom’s ability to form stable intermediates with palladium catalysts makes it particularly effective in facilitating these reactions .

Properties

CAS No.

21890-32-4

Molecular Formula

C32H20Sn

Molecular Weight

523.2 g/mol

IUPAC Name

tetrakis(2-phenylethynyl)stannane

InChI

InChI=1S/4C8H5.Sn/c4*1-2-8-6-4-3-5-7-8;/h4*3-7H;

InChI Key

ZIYJKZZZQPINDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Sn](C#CC2=CC=CC=C2)(C#CC3=CC=CC=C3)C#CC4=CC=CC=C4

Origin of Product

United States

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